3-Hydroxybutyryl-coa

Description

Discovery and Characterization of 3-Hydroxybutyryl-Coenzyme A

3-Hydroxybutyryl-coenzyme A (3-hydroxybutyryl-CoA) was first identified as a critical intermediate in microbial metabolism during studies of Clostridium species in the mid-20th century. Early research revealed its role in anaerobic butyrate fermentation pathways, where it serves as a precursor for butyryl-CoA synthesis. The stereospecific (S)-enantiomer of this compound was later confirmed as the biologically active form through enzymatic assays and nuclear magnetic resonance (NMR) spectroscopy.

Key structural insights emerged from X-ray crystallography studies of (S)-3-hydroxybutyryl-CoA dehydrogenases (HBDs) in Clostridium butyricum and Clostridium acetobutylicum. These enzymes catalyze the reversible oxidation of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA, with NAD+/NADH as cofactors. The active site of HBDs features a conserved Rossmann fold domain for NAD+ binding and a substrate-binding pocket that enforces strict stereochemical specificity.

| Key Structural Features | Functional Implications |

|---|---|

| Rossmann fold domain (NAD+ binding) | Facilitates hydride transfer during redox reactions |

| Conserved catalytic triad (His-Ser-Asn) | Stabilizes substrate orientation and transition state |

| Hydrophobic substrate-binding channel | Ensures specificity for acyl-CoA derivatives |

Evolution of Analytical Methods for CoA Derivatives

Early quantification of this compound relied on enzymatic assays coupled with spectrophotometric detection of NADH/NADPH. These methods faced limitations in sensitivity and specificity, particularly in complex biological matrices. The advent of high-performance liquid chromatography (HPLC) in the 1980s enabled separation of CoA derivatives based on hydrophobicity, with ultraviolet (UV) detection at 254 nm.

Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms now achieve attomolar sensitivity, allowing simultaneous quantification of this compound alongside other acyl-CoA species. Stable isotope-labeled internal standards (e.g., $$^{13}\text{C}$$-CoA) have improved accuracy by compensating for matrix effects and ionization variability.

Analytical Challenges and Solutions:

Nomenclature and Classification Systems

The International Union of Biochemistry and Molecular Biology (IUBMB) designates this compound as (S)-3-hydroxybutanoyl-CoA (EC 1.1.1.157). It belongs to the oxidoreductase substrate class, specifically acting on CH-OH groups with NAD+/NADP+ as acceptors.

Classification Hierarchy:

- Class: Oxidoreductases

- Subclass: Acting on CH-OH donor groups

- Sub-subclass: With NAD+/NADP+ as acceptor

- Systematic name: (S)-3-hydroxybutanoyl-CoA:NAD+ oxidoreductase

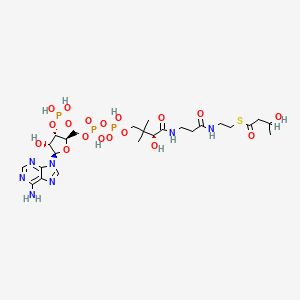

The compound’s IUPAC name, {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-3-({2-[(2-{[(3R)-3-hydroxybutanoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)-2,2-dimethylpropoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid , reflects its structural complexity.

Historical Significance in Metabolic Research

This compound emerged as a linchpin in understanding two major metabolic processes:

- Anaerobic β-oxidation: In Clostridium species, it links acetyl-CoA condensation to butyrate production via the HBD/CRT/BCD enzyme complex.

- Ketone body metabolism: In humans, mitochondrial (S)-3-hydroxybutyryl-CoA dehydrogenase (SCHAD) deficiency causes disorders of fatty acid oxidation, highlighting its role in energy homeostasis.

The compound’s industrial relevance grew with the discovery of polyhydroxybutyrate (PHB) biosynthesis, where this compound monomers polymerize into biodegradable plastics. Recent metabolic engineering efforts in Clostridium ljungdahlii have optimized this compound production from syngas (CO/H$$2$$/CO$$2$$), achieving titers of 12.8 g/L.

Key Milestones:

Propriétés

Numéro CAS |

2871-66-1 |

|---|---|

Formule moléculaire |

C25H42N7O18P3S |

Poids moléculaire |

853.6 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1 |

Clé InChI |

QHHKKMYHDBRONY-RMNRSTNRSA-N |

SMILES isomérique |

CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Synonymes |

3-hydroxybutyryl-CoA 3-hydroxybutyryl-coenzyme A 3-hydroxybutyryl-coenzyme A, (R)-isomer 3-hydroxybutyryl-coenzyme A, (S)-isomer beta-hydroxybutyryl-CoA beta-hydroxybutyryl-coenzyme A coenzyme A, 3-hydroxybutyryl- |

Origine du produit |

United States |

Méthodes De Préparation

Thiolase-Catalyzed Acetoacetyl-CoA Formation

The synthesis begins with thiolases (e.g., atoB from E. coli), which condense two acetyl-CoA molecules into acetoacetyl-CoA. This reaction is reversible and thermodynamically favorable under physiological conditions:

Studies in Clostridium ljungdahlii demonstrated that heterologous atoB expression increased acetoacetyl-CoA pools by 2.3-fold, providing a robust substrate for downstream reduction.

(S)-3-Hydroxybutyryl-CoA Dehydrogenases (HBDs)

HBDs reduce acetoacetyl-CoA to (S)-3-HB-CoA using NADH or NADPH as cofactors. Two isoforms have been characterized:

-

Hbd1 : A well-studied dehydrogenase with a turnover number () of 12.4 s for acetoacetyl-CoA.

-

Hbd2 : A recently discovered native enzyme in C. ljungdahlii with superior activity ( = 18.9 s) and higher affinity ( = 0.45 mM) for acetoacetyl-CoA.

Overexpression of hbd2 in engineered C. ljungdahlii strains increased 3-HB-CoA titers to 8.7 mM on syngas (CO/H/CO), outperforming hbd1-based systems by 37%.

Table 1: Comparative Performance of HBD Isoforms in 3-HB-CoA Synthesis

| Enzyme | Source | (s) | (mM) | Yield (mM) |

|---|---|---|---|---|

| Hbd1 | C. acetobutylicum | 12.4 | 0.78 | 6.3 |

| Hbd2 | C. ljungdahlii | 18.9 | 0.45 | 8.7 |

Microbial Fermentation Strategies

Microbial hosts offer scalable platforms for 3-HB-CoA production, leveraging native or engineered pathways to convert carbon substrates into target molecules.

Acetogenic Bacteria

Clostridium ljungdahlii has emerged as a promising host due to its ability to utilize syngas and sugars. The integration of atoB, hbd2, and ctfAB (CoA transferase) into its genome enabled 3-HB-CoA synthesis at 0.48 g/L/h on fructose, with a carbon yield of 67%. Syngas-based fermentation achieved comparable productivity (0.42 g/L/h), demonstrating feedstock flexibility.

Escherichia coli Engineering

Recombinant E. coli strains expressing phaB (NADPH-dependent dehydrogenase) and phaJ (enoyl-CoA hydratase) from Cupriavidus necator produced (R)-3-HB-CoA at 5.2 mM in fed-batch cultures. However, NADPH dependency limited yields under anaerobic conditions, highlighting a key constraint in non-acetogenic systems.

Chemical-Enzymatic Hybrid Approaches

Chemical synthesis of 3-HB-CoA is challenging due to its labile thioester bond and stereochemical complexity. Hybrid methods combine chemical acyl-CoA activation with enzymatic resolution:

Acyl-CoA Ligase-Mediated Activation

3-Hydroxybutyrate is chemically synthesized and activated to 3-HB-CoA using acyl-CoA ligases (e.g., SucD from Clostridium kluyveri). This ATP-dependent reaction achieves 85% conversion efficiency but requires costly ATP regeneration systems:

Stereochemical Resolution

Racemic 3-HB-CoA mixtures are enzymatically resolved using stereospecific acyltransferases. PhaC from Pseudomonas putida selectively incorporates (R)-3-HB-CoA into polyhydroxyalkanoates (PHAs), leaving (S)-enantiomers in solution. This method achieves 98% enantiomeric excess but is limited by low throughput.

Analytical Validation of 3-HB-CoA

Accurate quantification is critical for process optimization. Common methods include:

Analyse Des Réactions Chimiques

Types de réactions : Le 3-Hydroxybutyryl-coenzyme A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé en acétoacétyl-coenzyme A par des enzymes telles que la 3-hydroxybutyryl-coenzyme A déshydrogénase.

Réduction : Il peut être réduit en butyryl-coenzyme A dans des conditions spécifiques.

Substitution : Il peut participer à des réactions de substitution où la partie coenzyme A est remplacée par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Nécessite le NAD+ comme cofacteur et la présence de la 3-hydroxybutyryl-coenzyme A déshydrogénase.

Réduction : Implique le NADH ou le NADPH comme agents réducteurs.

Substitution : Nécessite généralement des enzymes spécifiques ou des catalyseurs chimiques pour faciliter la réaction.

Principaux produits :

Oxydation : Acétoacétyl-coenzyme A.

Réduction : Butyryl-coenzyme A.

Substitution : Divers dérivés substitués du coenzyme A en fonction des réactifs utilisés.

Applications de la recherche scientifique

Le 3-Hydroxybutyryl-coenzyme A a un large éventail d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la production de plastiques biodégradables par la synthèse de polyhydroxyalcanoates.

Mécanisme d'action

Le mécanisme d'action du 3-Hydroxybutyryl-coenzyme A implique son rôle d'intermédiaire dans les voies métaboliques. Il agit comme un substrat pour diverses enzymes, facilitant le transfert de groupes acyles et la production d'énergie. Les cibles moléculaires comprennent des enzymes telles que la 3-hydroxybutyryl-coenzyme A déshydrogénase et la crotonase, qui catalysent sa conversion en autres métabolites .

Composés similaires :

Acétoacétyl-coenzyme A : Un autre intermédiaire dans le métabolisme des acides gras, qui diffère par la présence d'un groupe céto au lieu d'un groupe hydroxyle.

Butyryl-coenzyme A : Une forme réduite du 3-Hydroxybutyryl-coenzyme A, impliquée dans les mêmes voies métaboliques.

Crotonyl-coenzyme A : Le précurseur du 3-Hydroxybutyryl-coenzyme A dans la voie de la bêta-oxydation.

Unicité : Le 3-Hydroxybutyryl-coenzyme A est unique en raison de son rôle spécifique dans la synthèse et la dégradation des acides gras. Son groupe hydroxyle lui permet de participer à des réactions enzymatiques distinctes qui sont cruciales pour maintenir l'équilibre métabolique .

Applications De Recherche Scientifique

Polymer Synthesis

Biodegradable Plastics Production

3-Hydroxybutyryl-coenzyme A serves as a precursor for the biosynthesis of poly(3-hydroxybutyric acid), a biodegradable polymer. Research has demonstrated that when purified recombinant polyhydroxyalkanoate synthase is incubated with 3-hydroxybutyryl-coenzyme A, it leads to the formation of poly(3-hydroxybutyrate) (P(3HB)) through a series of enzymatic reactions. This process can be optimized by using acetyl-coenzyme A synthetase to establish a more efficient in vitro system for producing P(3HB) without depleting coenzyme A resources .

Table 1: Comparison of Polymer Synthesis Pathways Using 3-Hydroxybutyryl-Coenzyme A

| Pathway | Enzymes Involved | Yield | Notes |

|---|---|---|---|

| In Vitro P(3HB) Synthesis | PHA Synthase, Acetyl-CoA Synthetase | High | Independent of expensive coenzyme A consumption |

| Acetogenic Pathway | Thiolase, CoA Transferase | Moderate | Utilizes syngas for production |

| Native Pathway | Hbd1, Hbd2 | High | Effective in sugar and syngas environments |

Metabolic Disorders

Clinical Case Studies

The compound has been implicated in several metabolic disorders. For instance, a case study reported a 6-year-old boy diagnosed with HSD10 disease, characterized by elevated levels of 2-methyl-3-hydroxybutyric acid and severe ketoacidosis. Although the patient did not exhibit neurodegeneration, the abnormal metabolic profile highlighted the role of 3-hydroxybutyryl-coenzyme A in diagnosing metabolic conditions .

Table 2: Clinical Findings Related to 3-Hydroxybutyryl-Coenzyme A Deficiencies

| Patient Age | Symptoms | Diagnosis | Key Findings |

|---|---|---|---|

| 6 years | Ketoacidosis, Lethargy | HSD10 Disease | Elevated 2-methyl-3-hydroxybutyrate |

| 3 years | Diarrhea, Vomiting | Metabolic Acidosis | Increased levels of organic acids |

Biotechnological Applications

Acetogenic Production

Recent studies have explored the acetogenic pathways for producing 3-hydroxybutyrate from acetyl-coenzyme A using engineered strains of bacteria. These pathways involve the conversion of acetyl-coenzyme A into acetoacetyl-coenzyme A, which is then reduced to form 3-hydroxybutyryl-coenzyme A. This method shows promise for high-yield production of biodegradable plastics and other bioproducts .

Table 3: Biotechnological Approaches Utilizing 3-Hydroxybutyryl-Coenzyme A

| Approach | Organism Used | Yield Potential | Application Area |

|---|---|---|---|

| Engineered Acetogens | Clostridium ljungdahlii | High | Biodegradable plastics |

| Native Pathway Exploration | Various Bacterial Strains | Moderate to High | Biofuels and biopolymers |

Mécanisme D'action

The mechanism of action of 3-Hydroxybutyryl-Coenzyme A involves its role as an intermediate in metabolic pathways. It acts as a substrate for various enzymes, facilitating the transfer of acyl groups and the production of energy. The molecular targets include enzymes like 3-hydroxybutyryl-Coenzyme A dehydrogenase and crotonase, which catalyze its conversion to other metabolites .

Comparaison Avec Des Composés Similaires

Acetoacetyl-CoA

Structural and Functional Relationship :

- Precursor Role : Acetoacetyl-CoA is converted to 3-HB-CoA via NADH-dependent reduction catalyzed by 3-hydroxyacyl-CoA dehydrogenases (e.g., in Clostridium beijerinckii) .

- Kinetic Parameters :

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Clostridium beijerinckii | Acetoacetyl-CoA | 14 | 540 |

| Clostridium beijerinckii | NADH | 8.6 | 540 |

This enzyme exhibits high specificity for the (S)-enantiomer of 3-HB-CoA, aligning with its role in butyrate synthesis .

Metabolic Divergence : While acetoacetyl-CoA is a ketone body precursor, 3-HB-CoA is further metabolized to butyrate or PHAs, depending on the organism .

2-Hydroxyisobutyryl-CoA

Isomerization Pathway :

- The enzyme 2-hydroxyisobutyryl-CoA mutase, found in Aquincola tertiaricarbonis, isomerizes 3-HB-CoA to 2-hydroxyisobutyryl-CoA, enabling the biotechnological production of 2-hydroxyisobutyrate (2-HIB), a precursor for polymethacrylate plastics .

- Biotechnological Significance: Recombinant Cupriavidus necator expressing this mutase demonstrates efficient carbon flux redirection from 3-HB-CoA to 2-HIB, bypassing PHA synthesis .

Butyryl-CoA

Downstream Metabolite :

- In Clostridium thermobutyricum, 3-HB-CoA is sequentially converted to crotonyl-CoA, butyryl-CoA, and finally butyrate via enzymes like butyrate kinase .

- Genomic Evidence: The genome of C. thermobutyricum encodes 3-HB-CoA dehydrogenase and enoyl-CoA hydratase, linking 3-HB-CoA directly to butyrate synthesis .

Contrast with 3-HB-CoA : Butyryl-CoA is a terminal product in anaerobic fermentation, whereas 3-HB-CoA serves as a branching point for energy storage (PHAs) or energy production (butyrate) .

D(-)-3-Hydroxybutyryl-CoA

Stereochemical and Functional Differences :

Polyhydroxyalkanoate Synthase Substrates

Substrate Specificity :

- Cyanobacterial PHA Synthases: The PhaC-PhaE complex from Synechocystis sp. PCC 6803 polymerizes 3-HB-CoA with a specific activity comparable to class I synthases (e.g., Ralstonia eutropha), despite lower overall PHA yields in cyanobacteria .

- Kinetic Behavior : The dimeric form of PhaC-PhaE exhibits cooperative kinetics (positive Hill coefficient), suggesting allosteric regulation during polymerization .

Key Research Findings and Implications

Biotechnological Applications: Cupriavidus necator engineered with 2-hydroxyisobutyryl-CoA mutase achieves carbon-efficient 2-HIB production, rivaling fossil-derived methods . Cell-free synthesis of PHA synthases enables rapid optimization of 3-HB-CoA polymerization, advancing sustainable material production .

Enzyme Engineering :

- The stereospecificity of 3-hydroxybutyryl-CoA dehydrogenases (e.g., (S)-enantiomer preference in Clostridium) informs metabolic engineering for chiral compound synthesis .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 3-HB-CoA in cellular extracts?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. For enzymatic assays, couple 3-HB-CoA with NADH-dependent dehydrogenases (e.g., β-hydroxyacyl-CoA dehydrogenase) and monitor absorbance at 340 nm. Validate assays with internal standards to account for matrix effects .

- Experimental Design : Include controls for enzyme activity (e.g., heat-inactivated extracts) and calibrate with synthetic 3-HB-CoA. For LC-MS, employ isotopically labeled 3-HB-CoA (e.g., -labeled) as a reference .

Q. How is 3-HB-CoA biosynthesized in microbial systems, and what are the key enzymes involved?

- Methodological Answer : In Synechocystis sp. PCC 6803, 3-HB-CoA is polymerized by polyhydroxyalkanoate (PHA) synthase subunits PhaC and PhaE. Use heterologous expression systems (e.g., E. coli) to study enzyme kinetics. Monitor substrate specificity via radioactive -labeled 3-hydroxybutyrate incorporation assays .

- Key Enzymes : β-ketothiolase (catalyzes acetoacetyl-CoA formation) and NADPH-dependent acetoacetyl-CoA reductase (converts acetoacetyl-CoA to 3-HB-CoA) .

Q. What metabolic pathways utilize 3-HB-CoA as an intermediate?

- Methodological Answer : 3-HB-CoA is central to butyrate fermentation (e.g., Clostridium spp.) and polyhydroxyalkanoate (PHA) biosynthesis. Use -metabolic flux analysis to trace carbon flow in pathways. Knockout models (e.g., CRISPR-Cas9) can validate pathway dependencies .

Advanced Research Questions

Q. How can conflicting data on 3-HB-CoA enzyme kinetics be resolved?

- Methodological Answer : Discrepancies in and values often arise from assay conditions (e.g., pH, temperature, cofactor concentrations). Standardize protocols using recombinantly purified enzymes and perform Michaelis-Menten analysis under controlled buffer systems. Compare results with structural data (e.g., X-ray crystallography of enzyme-substrate complexes) .

- Case Study : In Synechocystis, PhaC-PhaE activity varies with Mg concentration; include ion chelators (e.g., EDTA) in controls to assess metal dependency .

Q. What strategies enhance 3-HB-CoA production in engineered microbial strains?

- Methodological Answer : Optimize carbon flux via modular metabolic engineering:

Overexpress acetyl-CoA carboxylase (acc) to boost precursor supply.

Knock out competing pathways (e.g., fatty acid β-oxidation using fadE mutants).

Use dynamic regulation (e.g., quorum sensing promoters) to balance growth and production phases .

- Analytical Validation : Quantify intracellular 3-HB-CoA via LC-MS and correlate with transcriptomic data (RNA-seq) of pathway genes .

Q. How does 3-HB-CoA interact with regulatory proteins in metabolic networks?

- Methodological Answer : Employ affinity purification-mass spectrometry (AP-MS) to identify binding partners (e.g., transcription factors). For functional studies, use isothermal titration calorimetry (ITC) to measure binding affinities and surface plasmon resonance (SPR) for real-time interaction kinetics .

- Example : In human mitochondria, 3-HB-CoA binds HSD17B10 (hydroxyacyl-CoA dehydrogenase), modulating ketone body metabolism. siRNA knockdowns can elucidate its regulatory role .

Data Interpretation and Reproducibility

Q. What are common pitfalls in interpreting 3-HB-CoA flux data, and how can they be mitigated?

- Methodological Answer : Artifacts arise from rapid metabolite turnover or extraction inefficiencies. Use rapid quenching (e.g., cold methanol) and validate recovery rates with spiked standards. For flux studies, apply constraint-based modeling (e.g., COBRApy) to reconcile experimental and theoretical yields .

Q. How can researchers ensure reproducibility in 3-HB-CoA-related studies?

- Methodological Answer :

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., LC-MS chromatograms) and code for analysis pipelines.

- Reagents : Use certified standards (e.g., DL-β-hydroxybutyryl-CoA lithium salt, CAS 103404-51-9) and validate purity via NMR or HPLC .

- Collaboration : Cross-validate findings with independent labs using shared protocols .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.